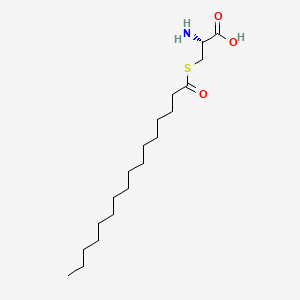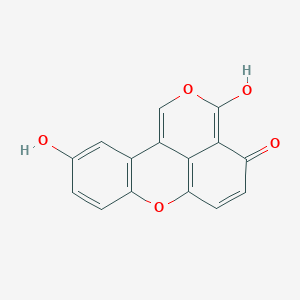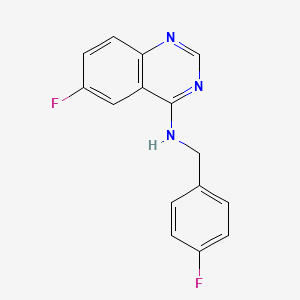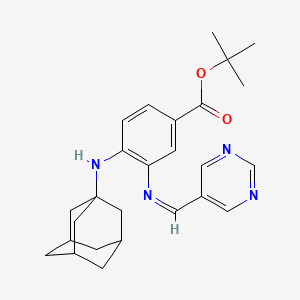
SRS16-86
Descripción general
Descripción
SRS16-86 es un nuevo ferrostatín de tercera generación, conocido por su potente inhibición de la ferroptosis, un tipo de muerte celular dependiente del hierro. Este compuesto ha mostrado una gran promesa en la investigación científica, particularmente en el estudio de la lesión por isquemia-reperfusión renal y la lesión de la médula espinal. This compound es más estable en el metabolismo y el plasma en comparación con su predecesor, Ferrostatin-1 .
Aplicaciones Científicas De Investigación
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds related to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds, such as 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showed potency in vitro and exhibited anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Crystal Structure Analysis
The compound Bosentan monohydrate, structurally related to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, has been analyzed for its crystal structure. The study provided insights into the dihedral angles between pyrimidine rings and the benzene rings, contributing to the understanding of molecular conformations in solid-state chemistry (Kaur et al., 2012).
3. Herbicidal Application
ZJ0273, a compound similar to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, is used as a broad-spectrum herbicide for weed control. Research on this compound involved synthesizing labeled versions with tritium and carbon-14 for use as radiotracers in studies of metabolism, mode of action, and environmental behavior (Yang, Ye, & Lu, 2008).
4. Rotamerization in Solvents
The study of 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, including 1-adamantyl derivatives, revealed insights into rotamerization dependent on solvents, indicating the importance of intermolecular and intramolecular hydrogen bonding in chemical behavior (Lomas, 2001).
5. Crystallography in Drug Development
The crystal structure of a drug molecule structurally akin to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate was determined using NMR powder crystallography. This approach is significant in the field of drug development, demonstrating the utility of combining solid-state NMR, crystal structure prediction, and density functional theory (Baias et al., 2013).
6. Synthesis of Molecular Intermediates
Research into the synthesis of intermediates for mTOR targeted PROTAC molecules highlighted the role of tert-butyl derivatives. This work is crucial for understanding the synthesis routes and efficiency in producing targeted therapeutic molecules (Zhang et al., 2022).
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de SRS16-86 implica la condensación formal del grupo carboxilo del ácido 4-[(adamantan-1-il)amino]-3-{(Z)-[(pirimidin-5-il)metilideno]amino}benzoico con tert-butanol . Las condiciones de reacción típicamente implican el uso de solventes como el dimetilsulfóxido (DMSO) o el etanol, siendo el compuesto soluble en estos solventes a concentraciones específicas .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El compuesto se produce en diversas cantidades, que van desde miligramos hasta gramos, para satisfacer las necesidades de investigación. El proceso de producción asegura altos niveles de pureza, típicamente superiores al 98%, para mantener la eficacia del compuesto en las aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de Reacciones: SRS16-86 principalmente experimenta reacciones relacionadas con su papel como inhibidor de la ferroptosis. Interactúa con las especies reactivas del oxígeno y el hierro, previniendo la peroxidación lipídica y la muerte celular
Propiedades
IUPAC Name |
tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENTOUMMDWZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


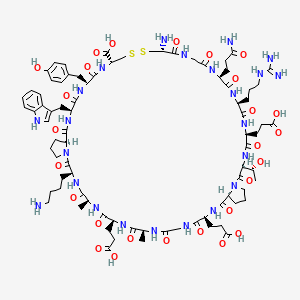
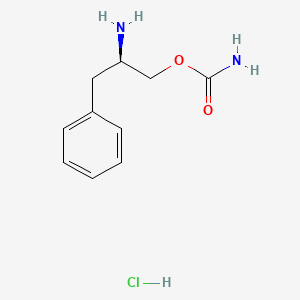


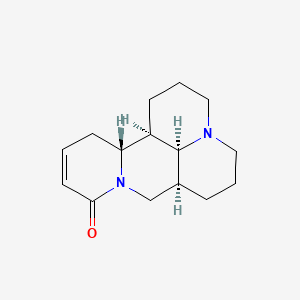
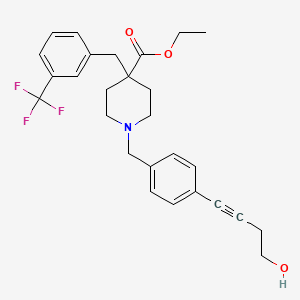
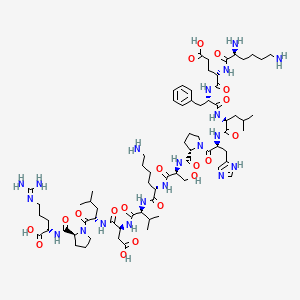
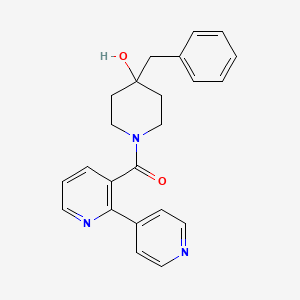

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
